N-Phenyltetrafluorophthalimide

Medicinal Chemistry TNF-α Inhibition Anti-inflammatory

N-Phenyltetrafluorophthalimide (C14H5F4NO2, MW 295.19 g/mol) is a tetrafluorinated N-aryl phthalimide derivative characterized by a 4,5,6,7-tetrafluoro-substituted isoindoline-1,3-dione core with an N-phenyl substituent. Its physicochemical profile includes a calculated density of 1.607 g/cm³, boiling point of 422.1°C at 760 mmHg, LogP of 3.11, and refractive index of 1.591.

Molecular Formula C14H5F4NO2
Molecular Weight 295.19 g/mol
CAS No. 116508-58-8
Cat. No. B056102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyltetrafluorophthalimide
CAS116508-58-8
Molecular FormulaC14H5F4NO2
Molecular Weight295.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
InChIInChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H
InChIKeyNIPHRIDFYCSLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyltetrafluorophthalimide (CAS 116508-58-8): Properties, Comparators and Procurement Considerations


N-Phenyltetrafluorophthalimide (C14H5F4NO2, MW 295.19 g/mol) is a tetrafluorinated N-aryl phthalimide derivative characterized by a 4,5,6,7-tetrafluoro-substituted isoindoline-1,3-dione core with an N-phenyl substituent . Its physicochemical profile includes a calculated density of 1.607 g/cm³, boiling point of 422.1°C at 760 mmHg, LogP of 3.11, and refractive index of 1.591 . The compound functions as a synthetic building block for pharmaceuticals (including Moxifloxacin analytical methods [1]), a fluorinated Gabriel reagent for enantioselective amine synthesis [2], and a monomer precursor for fluorinated polyimides [3].

Why N-Phenyltetrafluorophthalimide Cannot Be Substituted with Non-Fluorinated or Alternative N-Alkyl Analogs


Generic substitution of N-phenyltetrafluorophthalimide with non-fluorinated analogs (e.g., N-phenylphthalimide) or alternative N-substituted derivatives (e.g., N-methyltetrafluorophthalimide) is not scientifically valid due to structurally encoded performance differentiation. The tetrafluorination of the phthalimide aromatic ring substantially alters electronic properties, lipophilicity, and intermolecular interactions relative to non-fluorinated comparators . In medicinal chemistry applications, tetrafluoro substitution on the phthalimide scaffold yields TNF-α inhibition potency superior to mono-fluoro, nitro, or amino substitutions [1]. In asymmetric catalysis, the tetrafluorophthalimide group functions as a Gabriel amine equivalent with unique reactivity and chemoselective deprotection characteristics distinct from non-fluorinated Gabriel reagents [2]. In polymer applications, aromatic ring fluorination is a validated strategy for reducing dielectric constant in polyimides, with fluorine content showing a correlation coefficient of 0.98 with Dk reduction [3].

Quantitative Differentiation Evidence for N-Phenyltetrafluorophthalimide (CAS 116508-58-8) vs. Closest Analogs


Tetrafluoro Substitution Confers Superior TNF-α Inhibitory Potency vs. Mono-Fluoro, Nitro, and Amino Substituted Analogs

In a pharmacomodulation study of N-pyridinyl(alkyl)phthalimides related to the N-phenyl-4,5,6,7-tetrafluorophthalimide scaffold, tetrafluoro substitution on the phthalimide homocycle demonstrated high TNF-α production inhibitory potency compared to alternative substituents [1]. The most active tetrafluoro-substituted derivative (compound 32, N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide) achieved 84% TNF-α inhibition at 10 μM [1].

Medicinal Chemistry TNF-α Inhibition Anti-inflammatory

Fluorinated Gabriel Reagent Enables Catalytic Asymmetric Synthesis of Primary β-Amino Ketones with up to 96% ee

3,4,5,6-Tetrafluorophthalimide functions as a novel ammonia equivalent in the catalytic enantioselective 1,4-addition to unsaturated ketones, catalyzed by a salen μ-oxo aluminum complex [1]. The tetrafluorophthalimide group is removable under mild chemoselective conditions and in high yields to afford free primary amines [1].

Asymmetric Catalysis Gabriel Synthesis Enantioselective Amination

Aromatic Ring Fluorination Reduces Polyimide Dielectric Constant — Fluorine Content Correlates with Dk (r = 0.98)

In a systematic study of 36 polyimides with diverse functional groups, fluorine content (F%) showed a highly correlated relationship with dielectric constant (Dk) reduction, with a correlation coefficient of 0.98 [1]. Aromatic ring fluorination is an established method for lowering Dk in polyimide films for electronics applications [2].

Polymer Chemistry Dielectric Materials 5G Electronics

N-Phenyl Substituent Differentiation vs. N-Methyltetrafluorophthalimide for Synthetic Intermediate Selection

N-Phenyltetrafluorophthalimide contains an N-phenyl substituent (C14H5F4NO2, MW 295.19, density 1.607 g/cm³, boiling point 422.1°C) , whereas the N-methyl analog (CAS 33795-85-6) has molecular formula C9H3F4NO2 and MW 233.12 [1]. The N-substituent identity affects physicochemical properties relevant to synthetic utility, including molecular weight, boiling point, and lipophilicity (LogP 3.11 for N-phenyl ).

Organic Synthesis Fluorinated Building Blocks Tetrafluorophthalic Acid Precursor

Recommended Application Scenarios for N-Phenyltetrafluorophthalimide (CAS 116508-58-8) Based on Evidence


Lead Optimization in TNF-α Inhibitor Discovery Programs

N-Phenyl-4,5,6,7-tetrafluorophthalimide and its N-pyridinyl(alkyl) derivatives are appropriate for medicinal chemistry programs targeting TNF-α production inhibition. Tetrafluoro substitution on the phthalimide homocycle has been identified as an 'especially' effective substitution pattern for achieving high TNF-α inhibitory potency, with the most active derivative achieving 84% inhibition at 10 μM [1]. This scaffold is relevant for anti-inflammatory drug discovery in indications including rheumatoid arthritis, inflammatory bowel disease, and other TNF-α-mediated pathologies.

Asymmetric Synthesis of Chiral Primary Amines via Fluorinated Gabriel Methodology

3,4,5,6-Tetrafluorophthalimide (the core of N-phenyltetrafluorophthalimide) functions as an ammonia equivalent in catalytic enantioselective 1,4-addition to unsaturated ketones, producing β-amino ketones in up to 89% yield and up to 96% ee [1]. The tetrafluorophthalimide group undergoes mild chemoselective deprotection to release free primary amines. This application scenario is suitable for academic and industrial laboratories developing asymmetric methodologies for chiral amine synthesis, where the fluorinated Gabriel reagent offers distinct reactivity advantages over traditional non-fluorinated Gabriel reagents.

Monomer Precursor for Low-Dielectric Fluorinated Polyimides in High-Frequency Electronics

N-Phenyltetrafluorophthalimide serves as a monomer building block for synthesizing fluorinated polyimides where aromatic ring fluorination contributes to reduced dielectric constant [1]. The correlation between fluorine content and Dk reduction (r = 0.98 at 10 GHz) supports the use of tetrafluorinated aromatic monomers in polyimide design for 5G and high-frequency electronics applications [2]. This scenario is applicable to polymer chemists and materials scientists developing interlayer dielectrics, flexible circuit substrates, and electronic packaging materials requiring low dielectric constants.

Analytical Reference Standard for Moxifloxacin Quality Control

N-Phenyltetrafluorophthalimide (4,5,6,7-tetrafluoro-2-phenylisoindoline-1,3-dione) is supplied with detailed characterization data compliant with regulatory guidelines for use as an analytical reference standard in method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial production of Moxifloxacin [1]. This scenario is directly relevant to analytical chemists and QC laboratories in pharmaceutical manufacturing environments requiring traceable reference standards.

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